molecular formula C17H15NO2 B326087 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione

2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione

Cat. No.: B326087
M. Wt: 265.31 g/mol
InChI Key: BUBIABFANCUFMT-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The mesityl group, which is a derivative of mesitylene, is attached to the isoindole structure, potentially influencing its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione typically involves the reaction of mesityl-substituted anhydrides with amines under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole ring.

    Substitution: The mesityl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the isoindole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-isoindole-1,3(2H)-dione: Lacks the mesityl group, which may result in different chemical properties and reactivity.

    2-phenyl-1H-isoindole-1,3(2H)-dione: Contains a phenyl group instead of a mesityl group, potentially affecting its interactions and applications.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17(18)20/h4-9H,1-3H3

InChI Key

BUBIABFANCUFMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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